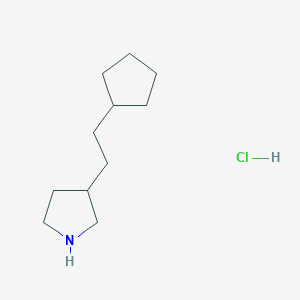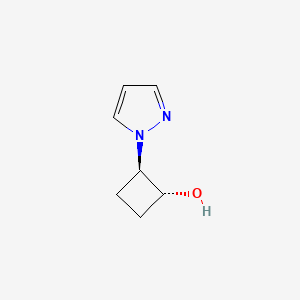
trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol (TPCB) is a cyclic ether compound that has been studied for its potential medicinal applications. It has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies. TPCB is a relatively new compound and its exact mechanism of action is still being studied.
Wissenschaftliche Forschungsanwendungen
Schiff Bases and Coordination Chemistry
A study by Barz, Rauch, and Thiel (1997) describes the transformation of "trans-2-(pyrazol-1-yl)cyclohexan-1-ol" into an amino group, leading to the synthesis of new Schiff bases with potential applications in enantioselective catalysis. These compounds demonstrated unique stereochemical flexibility and asymmetric arrangements when coordinated with metals like Pd(II), Re(I), and Re(V), indicating their potential in creating chiral catalytic sites (Barz, Rauch, & Thiel, 1997).
Kinetic Resolution and Catalysis
Barz, Herdtweck, and Thiel (1996) conducted a study on the kinetic resolution of "trans-2-(1-pyrazolyl)cyclohexan-1-ol" using lipase B from Candida antarctica. This research demonstrated the enzyme's ability to selectively acylate racemic mixtures, providing insights into the synthesis of enantiomerically pure compounds, which could have implications for pharmaceutical synthesis and chiral catalysis (Barz, Herdtweck, & Thiel, 1996).
Photophysical and Quantum Chemical Analysis
Mati, Sarkar, Sarkar, and Bhattacharya (2012) investigated the spectral response of geometrical isomers of a biologically significant pyrazoline derivative encapsulated in β-cyclodextrin nanocavities. This study provided insights into the solvatochromic behavior of these isomers, highlighting their potential in developing sensitive probes for studying microenvironments (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
Coordination Chemistry of Cycloalkanes
Another study by Barz, Herdtweck, and Thiel (1998) explored the coordination chemistry of "trans-2-pyrazol-1-ylcyclohexan-1-ol" and derivatives with transition metals. The research highlighted the synthesis, spectroscopic features, and solid-state structures of metal complexes, underscoring the role of cycloalkane backbones in dictating ligand arrangements and potential applications in material science (Barz, Herdtweck, & Thiel, 1998).
Eigenschaften
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-2-6(7)9-5-1-4-8-9/h1,4-7,10H,2-3H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZXGUYMVHCIU-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



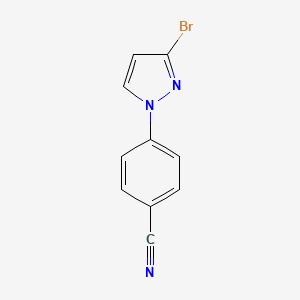


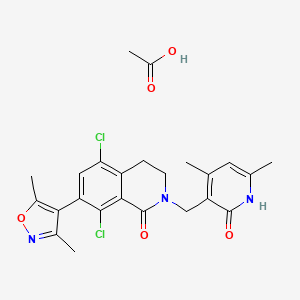
![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
![1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485448.png)
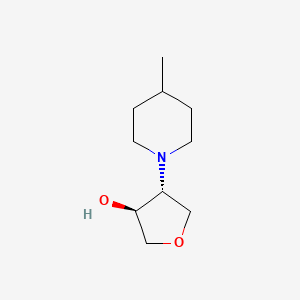
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)
